4-(2-chloroethyl)oxane-4-carboxylicacid
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Overview
Description
4-(2-chloroethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol . It is also known by its IUPAC name, 4-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-(2-chloroethyl)oxane-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-pyran-4-carboxylic acid with 2-chloroethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(2-chloroethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-chloroethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme functions and developing new therapeutic agents .
Comparison with Similar Compounds
4-(2-chloroethyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:
4-(2-bromoethyl)oxane-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-(2-iodoethyl)oxane-4-carboxylic acid:
4-(2-fluoroethyl)oxane-4-carboxylic acid: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
The uniqueness of 4-(2-chloroethyl)oxane-4-carboxylic acid lies in its specific reactivity due to the chloroethyl group, making it valuable for certain chemical and biological applications.
Properties
IUPAC Name |
4-(2-chloroethyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVSIPUNWNLGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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